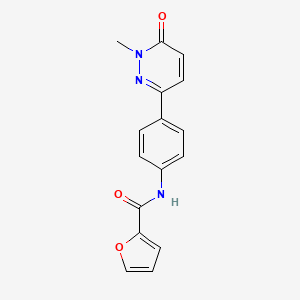

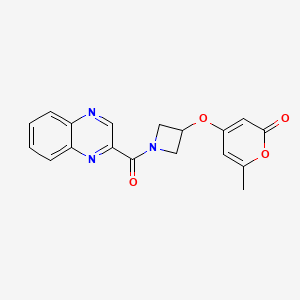

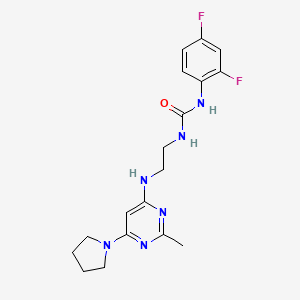

![molecular formula C21H17N5O5 B2496635 methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-24-6](/img/structure/B2496635.png)

methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a broader class of chemicals that exhibit a wide range of biological activities. The specific molecule is of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology, excluding its use as a drug, which aligns with the specified exclusion criteria.

Synthesis Analysis

The synthesis of complex molecules like methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate often involves multistep chemical reactions, including the formation of 1,2,4-triazolo[4,3-a]pyrazine derivatives. These processes can include one-pot procedures for creating substituted derivatives, utilizing reagents such as 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol in specific conditions to achieve the desired molecular framework (Thirupaiah & Vedula, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including the triazolo[4,3-a]pyrazine core. This core is essential for the molecule's biological activity and interacts with various biological targets. Structural analyses often involve computational methods and X-ray crystallography to determine the precise arrangement of atoms and bonds within the molecule.

Chemical Reactions and Properties

The chemical reactivity of methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate includes its ability to undergo further functionalization through reactions at available reactive sites. This may involve the introduction of additional substituents at the phenyl ring or modifications of the triazolo[4,3-a]pyrazine moiety to alter the molecule's physical and chemical properties for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are critical for understanding the behavior of the compound in various environments. These properties can affect the compound's applications, handling, and storage. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, dictate the compound's suitability for further chemical transformations. Spectroscopic methods, such as NMR and IR spectroscopy, are instrumental in elucidating these properties by providing detailed information on the electronic and structural aspects of the molecule.

Scientific Research Applications

Synthesis of Heterocyclic Systems

- Research has explored the use of related compounds for the synthesis of a wide range of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones. These compounds are synthesized through various methods, including catalytical transfer hydrogenation and reaction with hydrogen bromide in acetic acid, showcasing their versatility in generating diverse heterocycles (R. Toplak et al., 1999).

Antimicrobial and Antifungal Activity

- Some derivatives synthesized from related compounds have shown promising antimicrobial and antifungal activities. These activities are evaluated against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans, using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (S. Y. Hassan, 2013).

Tubulin Polymerization Inhibition

- A study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound exhibited antiproliferative activity toward human cancer cells, highlighting its potential as a therapeutic agent (Hidemitsu Minegishi et al., 2015).

Anticonvulsant Activity

- Another study focused on the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, testing them for anticonvulsant activity against maximal electroshock-induced seizures in rats. The findings suggest the potential of these compounds as anticonvulsant agents, with specific derivatives showing potent activity (J. Kelley et al., 1995).

Synthesis of Fused Pyranones

- Research has also delved into the synthesis of fused pyranones, demonstrating the reactivity of related compounds with various diketones and phenols to create a range of derivatives. This work further exemplifies the utility of these compounds in synthesizing complex heterocyclic structures (Brina Ornik et al., 1990).

Future Directions

The future directions for research on “methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate” could include further exploration of its biological activities and potential therapeutic applications. Given the reported antiproliferative activity of similar triazolopyrimidines , this compound could be of interest in the field of medicinal chemistry.

properties

IUPAC Name |

methyl 3-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O5/c1-30-20(28)14-6-5-7-15(12-14)23-17(27)13-26-21(29)25-11-10-22-19(18(25)24-26)31-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMENRZHPVBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

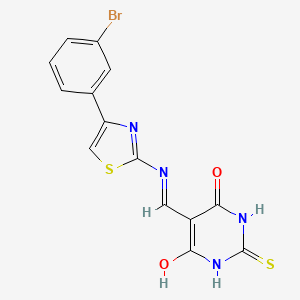

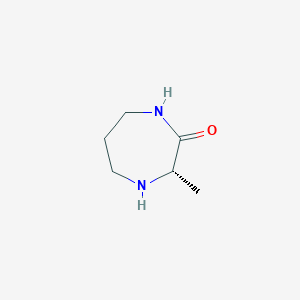

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

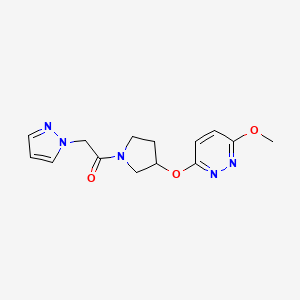

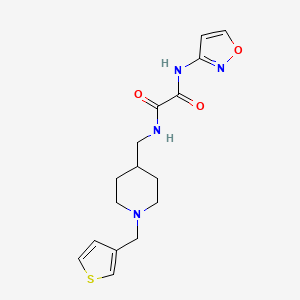

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)

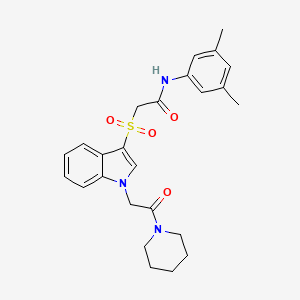

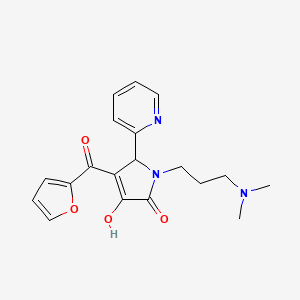

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)